5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine is a heterocyclic compound that features a unique fused ring system combining thiazole and diazepine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate precursors under specific conditions. For instance, the reaction of thioacetamide with bromo-substituted thiazolidinone in the presence of potassium carbonate can yield the desired thiazolo[4,5-e][1,3]diazepine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents for these reactions include potassium ferricyanide for oxidation, sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine can be compared with other similar heterocyclic compounds, such as:
Thiazoles: These compounds share the thiazole ring but lack the diazepine moiety.
Diazepines: These compounds contain the diazepine ring but do not have the fused thiazole structure.
Thiazolothiazoles: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
The uniqueness of this compound lies in its combined thiazole and diazepine rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
478919-85-6 |
---|---|
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
3-thia-5,8,10-triazatricyclo[6.2.1.02,6]undeca-1,4,6,9-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-5-7-6(9-4-11-7)2-10(1)3-8-5/h2-4H,1H2 |
InChI-Schlüssel |
NSALSBZCMMZPCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CN1C=N2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.